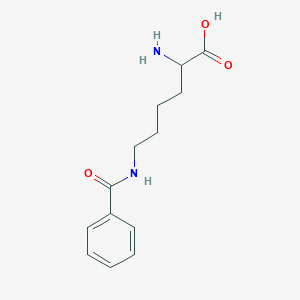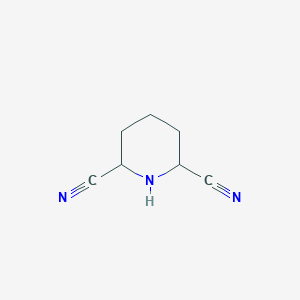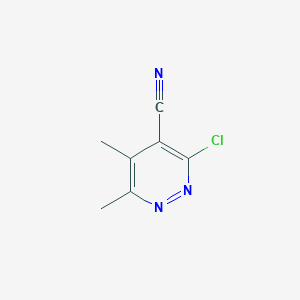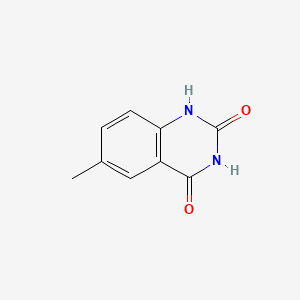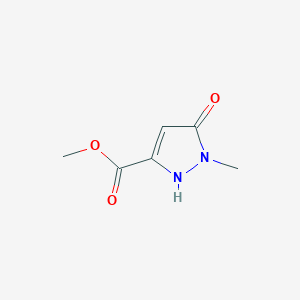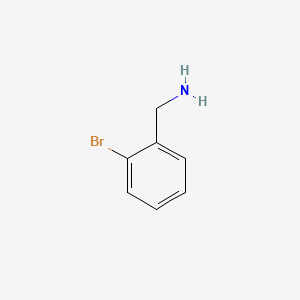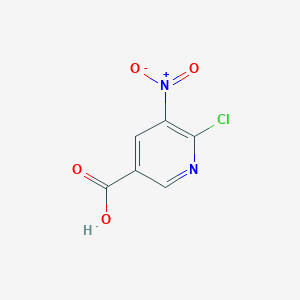
6-Chloro-5-nitronicotinic acid
Übersicht
Beschreibung
6-Chloro-5-nitronicotinic acid is a chemical compound with the molecular formula C6H3ClN2O4. It is a derivative of nicotinic acid, characterized by the presence of a chlorine atom at the 6th position and a nitro group at the 5th position on the pyridine ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Wissenschaftliche Forschungsanwendungen
6-Chloro-5-nitronicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: It serves as a tool for studying the interactions of nicotinic acid derivatives with biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of drugs targeting nicotinic acetylcholine receptors.
Industry: It is used in the production of various pharmaceuticals and agrochemicals.
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of 6-Chloro-5-nitronicotinic acid is the nicotinic acetylcholine receptor . This receptor plays a crucial role in the transmission of signals in the nervous system .
Mode of Action
This compound: acts as an agonist to the nicotinic acetylcholine receptor . It binds to the primary amines on the surface of rat brain cells, causing their deamination .
Biochemical Pathways
The interaction of This compound with the nicotinic acetylcholine receptor affects the cholinergic pathway . This pathway is involved in numerous physiological processes, including muscle contraction, heart rate, and cognition .
Result of Action
The binding of This compound to the nicotinic acetylcholine receptor leads to changes in cellular activity . The exact molecular and cellular effects depend on the specific type of cell and the overall state of the organism.
Biochemische Analyse
Biochemical Properties
6-Chloro-5-nitronicotinic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with enzymes such as nicotinamide adenine dinucleotide (NAD)-dependent dehydrogenases. These interactions often involve the nitro group, which can participate in redox reactions, influencing the enzyme’s activity. Additionally, this compound can bind to proteins, altering their conformation and function. The nature of these interactions is typically non-covalent, involving hydrogen bonding and van der Waals forces .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). By modulating ROS levels, this compound can affect gene expression and cellular metabolism. For instance, it can upregulate antioxidant genes, enhancing the cell’s defense mechanisms against oxidative stress. Furthermore, this compound can impact cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the inhibition of specific enzymes, such as NAD-dependent dehydrogenases, by binding to their active sites. This binding can prevent the enzyme from interacting with its natural substrate, thereby inhibiting its activity. Additionally, this compound can induce changes in gene expression by modulating transcription factors and other regulatory proteins. These changes can lead to alterations in cellular function and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods. Studies have shown that prolonged exposure to light and air can lead to the degradation of this compound, reducing its efficacy. In vitro and in vivo studies have also indicated that the compound’s effects on cellular function can diminish over time, likely due to metabolic degradation and the development of cellular resistance .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound can enhance cellular antioxidant defenses and improve metabolic function. At higher doses, it can exhibit toxic effects, such as inducing oxidative stress and causing cellular damage. Threshold effects have been observed, where the beneficial effects of this compound plateau and adverse effects begin to manifest. These findings highlight the importance of careful dosage optimization in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to redox reactions. It can interact with enzymes such as NAD-dependent dehydrogenases and cytochrome P450 oxidases, influencing their activity and, consequently, metabolic flux. These interactions can lead to changes in metabolite levels, affecting overall cellular metabolism. Additionally, this compound can act as a substrate for certain enzymes, undergoing biotransformation and contributing to the production of reactive intermediates .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. Once inside the cell, the compound can accumulate in specific compartments, such as the cytoplasm and mitochondria. This localization is influenced by factors such as the compound’s chemical properties and the presence of specific targeting signals .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific organelles, such as mitochondria, where it can exert its effects on cellular metabolism and redox balance. Post-translational modifications, such as phosphorylation, can also influence the compound’s localization and activity. These modifications can alter the compound’s binding affinity for specific proteins and its ability to interact with cellular structures .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-5-nitronicotinic acid typically involves the nitration of 6-chloronicotinic acid. The reaction is carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the 5th position of the pyridine ring.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, concentration of reagents, and reaction time to achieve the desired outcome.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The nitro group in this compound can be reduced to an amino group under suitable conditions, such as using hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst is commonly used for the reduction of the nitro group.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: 6-Chloro-5-aminonicotinic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
- 6-Chloro-5-nitropyridine-3-carboxylic acid
- 6-Chloro-5-nitropyridine-3-carboxylic acid, 5-Carboxy-2-chloro-3-nitropyridine
Comparison: 6-Chloro-5-nitronicotinic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity and interaction profiles with biological targets, making it valuable for specific research and industrial applications.
Eigenschaften
IUPAC Name |
6-chloro-5-nitropyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2O4/c7-5-4(9(12)13)1-3(2-8-5)6(10)11/h1-2H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCRHNMXCDNACMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1[N+](=O)[O-])Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90323699 | |
| Record name | 6-CHLORO-5-NITRONICOTINIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90323699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7477-10-3 | |
| Record name | 7477-10-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404695 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-CHLORO-5-NITRONICOTINIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90323699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Chloro-5-nitronicotinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 6-chloro-5-nitronicotinic acid in the synthesis of photoaffinity probes for nicotinic acetylcholine receptors (nAChRs)?
A1: this compound serves as a crucial starting material in the synthesis of photoaffinity probes targeting nAChRs []. Specifically, it undergoes selective reduction of the nitro group followed by diazotization to yield 5-azido-6-chloropyridin-3-ylmethyl chloride. This key intermediate is then further reacted to produce the desired azidopyridinyl photoaffinity probes, 1-(5-azido-6-chloropyridin-3-ylmethyl)-2-nitroiminoimidazolidine (1) and N-(5-azido-6-chloropyridin-3-ylmethyl)-N'-methyl-N''-nitroguanidine (2) [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
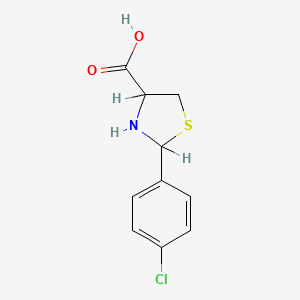
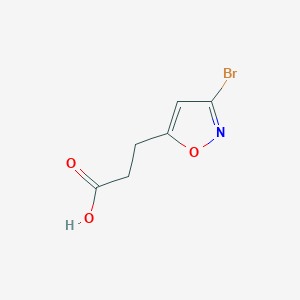
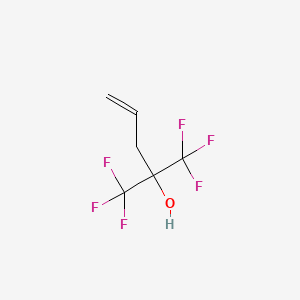
![3-[(4-Chlorophenyl)sulfonyl]propanenitrile](/img/structure/B1296401.png)
![(6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl)methanol](/img/structure/B1296407.png)
![6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B1296408.png)
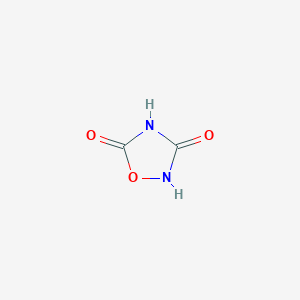
![[((2S)-2-{[(benzyloxy)carbonyl]amino}pentanoyl)amino]acetic acid](/img/structure/B1296410.png)
